4,6-Diméthylpyridine-2-thiol

Vue d'ensemble

Description

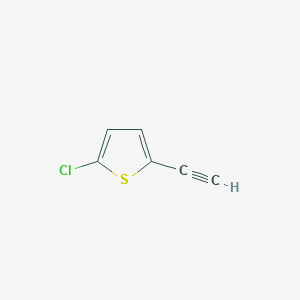

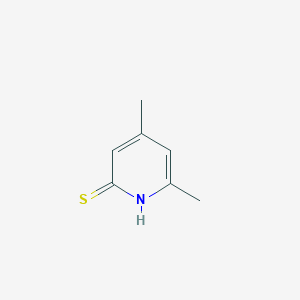

4,6-Dimethylpyridine-2-thiol is a chemical compound with the molecular formula C7H9NS and a molecular weight of 139.22 . It is a powder at room temperature .

Synthesis Analysis

Based on 4,6-dimethylpyridine-2-thiol hydrochloride, a series of novel S-substituted derivatives including bi- and tricyclic heterosystems with a combination of azines and pyrazole cycles in the molecule were synthesized . Another synthesis method involves reactions of divinyl ketones with thiourea .Molecular Structure Analysis

The InChI code for 4,6-Dimethylpyridine-2-thiol is 1S/C7H9NS/c1-5-3-6(2)8-7(9)4-5/h3-4H,1-2H3,(H,8,9) . The key to this InChI code is ZVANSRULPRVUSG-UHFFFAOYSA-N .Chemical Reactions Analysis

At pH 5.5, coordination between Cd2+ and 4,6-dimethylpyridine-2-thiol was studied using CdCl2 and Cd(NO3)2. For both of these, the same complex, bis-4,6-dimethylpyrimidinium-2-thiolato cadmium (II) chloride was invariably formed .Physical And Chemical Properties Analysis

4,6-Dimethylpyridine-2-thiol is a powder at room temperature .Applications De Recherche Scientifique

Coordination avec le cadmium divalent

À pH 5,5, la coordination entre Cd 2+ et le 4,6-diméthylpyrimidine-2-thiol a été étudiée en utilisant CdCl 2 et Cd (NO 3) 2 . Le même complexe, le bis-4,6-diméthylpyrimidinium-2-thiolato cadmium (II) chlorure, s'est toujours formé . Ce complexe présente une géométrie moléculaire tétraédrique déformée caractérisée par un chromophore [CdCl 2 S 2] 2 (−) .

Formation d'un assemblage supramoléculaire

Le comportement de coordination du 4,6-diméthylpyrimidine-2-thiol avec le cadmium divalent à pH 5,5 conduit à la formation d'un assemblage supramoléculaire . Cet assemblage est généré par un tissage en zigzag axialement dirigé de motifs zwitterioniques tripolaires via des paires alternées d'interactions C (sp2)–H···Cl et N (sp2)–H···Cl assistées par la charge à l'état solide .

Antidote à la toxicité du Cd 2+

La solubilité aqueuse du complexe et une dose létale 50% élevée (souris) de son ligand semblent indiquer le développement du groupement pyrimidinethiol en antidote potentiel à la toxicité du Cd 2+ .

Synthèse de dérivés S-substitués

Sur la base du chlorhydrate de 4,6-diméthylpyrimidine-2-thiol, une série de ses nouveaux dérivés S-substitués, y compris les hétérosystèmes bi- et tricycliques avec une combinaison d'azines et de cycles pyrazole dans la molécule, ont été synthétisés .

Stimulateur de la croissance des plantes

Le criblage biologique préliminaire a montré que les composés obtenus ont une activité de stimulation de la croissance des plantes prononcée . Il s'agit d'une nouvelle propriété pour ces hétérosystèmes, indiquant la possibilité de poursuivre le développement de systèmes synthétisés pour la recherche de nouveaux stimulateurs de la croissance des plantes .

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been studied for their potential inhibitory effects on certain proteins .

Mode of Action

It’s known that pyrimidine derivatives can act as nucleophiles, attacking electrophilic carbon atoms . This suggests that 4,6-Dimethylpyridine-2-thiol might interact with its targets through a similar mechanism.

Biochemical Pathways

Pyrimidine derivatives are known to play crucial roles in various biological processes, including dna and rna synthesis .

Pharmacokinetics

The compound’s molecular weight of 13922 suggests it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .

Result of Action

Given its potential as a nucleophile, it may be involved in various chemical reactions leading to the formation of new compounds .

Action Environment

Like many other chemical compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .

Safety and Hazards

Orientations Futures

The aqueous solubility of the complex and a high 50% lethal dose (mice) of its ligand seem to indicate development of the pyrimidinethiol moiety into a prospective antidote to Cd2+ toxicity . The transition dipole moment is changed upon the proton transfer in the studied compounds, which could have implications for the development of new materials .

Analyse Biochimique

Biochemical Properties

4,6-Dimethylpyridine-2-thiol plays a significant role in biochemical reactions, particularly in redox reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with thiol-specific oxidants, leading to the oxidation of protein thiol groups . This interaction can influence the stability and activity of proteins, particularly under oxidative stress conditions. The compound’s ability to form disulfide bonds with cysteine residues in proteins is a key aspect of its biochemical properties.

Cellular Effects

4,6-Dimethylpyridine-2-thiol has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to thiol-specific oxidants like 4,6-Dimethylpyridine-2-thiol can lead to the depolarization of the actin cytoskeleton and resistance to cytoskeletal stress . This compound can also impact the production of reactive oxygen species (ROS) and the cellular response to oxidative stress.

Molecular Mechanism

The molecular mechanism of 4,6-Dimethylpyridine-2-thiol involves its interaction with biomolecules through the formation of disulfide bonds. This compound can inhibit or activate enzymes by modifying cysteine residues, leading to changes in enzyme activity and gene expression . The binding interactions with proteins and enzymes are crucial for its biochemical effects, particularly in redox regulation and oxidative stress response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-Dimethylpyridine-2-thiol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4,6-Dimethylpyridine-2-thiol can form stable complexes with metals like cadmium, which can influence its long-term effects on cellular function . The temporal effects also depend on the experimental conditions, such as pH and temperature.

Dosage Effects in Animal Models

The effects of 4,6-Dimethylpyridine-2-thiol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant properties. At higher doses, it can lead to toxic or adverse effects. For example, studies have indicated that high doses of 4,6-Dimethylpyridine-2-thiol can cause oxidative stress and damage to cellular components . Understanding the dosage effects is crucial for its potential therapeutic applications.

Metabolic Pathways

4,6-Dimethylpyridine-2-thiol is involved in various metabolic pathways, particularly those related to redox reactions and oxidative stress. It interacts with enzymes and cofactors that regulate the redox state of cells. The compound’s ability to modulate the levels of reactive oxygen species and other metabolites is a key aspect of its metabolic effects .

Transport and Distribution

The transport and distribution of 4,6-Dimethylpyridine-2-thiol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation depend on factors such as the presence of specific transporters and the cellular redox state .

Subcellular Localization

4,6-Dimethylpyridine-2-thiol is localized in various subcellular compartments, where it exerts its biochemical effects. The compound can be found in the cytoplasm, where it interacts with cytosolic proteins and enzymes. It may also localize to other organelles, such as the mitochondria, where it can influence mitochondrial function and redox balance . The subcellular localization is determined by targeting signals and post-translational modifications.

Propriétés

IUPAC Name |

4,6-dimethyl-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-5-3-6(2)8-7(9)4-5/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVANSRULPRVUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)NC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578154 | |

| Record name | 4,6-Dimethylpyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54364-19-1 | |

| Record name | 4,6-Dimethylpyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.